TAK-220
Overview
Description
TAK-220 is a selective and orally bioavailable antagonist of chemokine (C-C motif) receptor 5 (CCR5). It is known for its potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1) by blocking the binding of the virus to the CCR5 receptor, which is crucial for the virus’s entry into host cells .
Mechanism of Action
Target of Action
TAK-220, also known as “1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide”, is a selective and orally bioavailable CCR5 antagonist . The primary target of this compound is the chemokine (C-C motif) receptor 5 (CCR5), a protein on the surface of white blood cells involved in the immune system .
Mode of Action
This compound inhibits the binding of RANTES and MIP-1α to CCR5, with IC50 values of 3.5 nM and 1.4 nM respectively . It shows no effect on the binding to ccr1, ccr2b, ccr3, ccr4, or ccr7 . By blocking the interaction between these chemokines and CCR5, this compound prevents the activation of the receptor, thereby inhibiting downstream signaling pathways.
Result of Action
This compound selectively inhibits HIV-1, with EC50 values ranging from 0.55 nM to 1.7 nM for different strains of HIV-1 . This inhibition is achieved by preventing the virus from entering host cells, as CCR5 is a co-receptor that HIV-1 uses to gain entry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the efficacy of this compound. Synergy was observed with all drugs at the 90 and 95% inhibitory concentrations in an in vitro study
Biochemical Analysis
Biochemical Properties
TAK-220 interacts with the CCR5 receptor, a chemokine receptor that plays a crucial role in the HIV infection process . It inhibits the binding of chemokine ligands such as RANTES and MIP-1α to CCR5 . The IC50 values for these interactions are 3.5 nM and 1.4 nM, respectively .
Cellular Effects
This compound has shown potent anti-HIV-1 activity in vitro . It selectively inhibits HIV-1 by preventing the virus from entering host cells via the CCR5 receptor . This inhibition disrupts the viral life cycle, preventing the replication of the virus .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the binding of HIV-1 gp120 to the CCR5 coreceptor . By blocking this interaction, this compound prevents the virus from entering the host cell .
Preparation Methods
The synthesis of TAK-220 involves multiple steps, including the formation of piperidine and piperazine derivatives. The synthetic route typically starts with the preparation of intermediate compounds, followed by coupling reactions to form the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors for efficient production .
Chemical Reactions Analysis
TAK-220 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
TAK-220 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving CCR5 antagonists.
Biology: Employed in research to understand the role of CCR5 in cellular processes.
Medicine: Investigated for its potential use in treating HIV-1 infections by preventing the virus from entering host cells.
Industry: Utilized in the development of new antiviral drugs and therapies.
Comparison with Similar Compounds
TAK-220 is compared with other CCR5 antagonists such as maraviroc and TAK-779. While maraviroc is the first CCR5-targeting drug approved for the treatment of HIV-1 infections, this compound is noted for its higher conformational flexibility due to a greater number of rotatable bonds. This flexibility allows this compound to form a strong salt bridge with Glu283 in the CCR5 receptor, enhancing its binding affinity and inhibitory activity. Similar compounds include maraviroc, TAK-779, and TAK-652 .
Properties
IUPAC Name |
1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41ClN4O3/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSJTMUEFHUKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=C(C=C3)C(=O)N)C(=O)C4CCN(CC4)C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187027 | |
Record name | TAK-220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333994-00-6 | |
Record name | TAK-220 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333994006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAK-220 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928QIN0R16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.